4-fluoro-N-(4-nitrobenzylidene)aniline
Description
4-Fluoro-N-(4-nitrobenzylidene)aniline is a Schiff base derivative characterized by a fluoro-substituted aniline moiety and a nitro-substituted benzylidene group connected via an imine (C=N) bond. Schiff bases like this are pivotal in coordination chemistry due to their tunable electronic and steric properties, which enable applications in catalysis, materials science, and bioactive compound synthesis . The fluorine atom on the aniline ring contributes to steric and electronic modulation, affecting crystal packing and solubility .
Properties
Molecular Formula |
C13H9FN2O2 |
|---|---|
Molecular Weight |
244.22g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H9FN2O2/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(8-2-10)16(17)18/h1-9H |
InChI Key |
UEWFWADWOAOYFA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Variations
The table below compares key structural and electronic features of 4-fluoro-N-(4-nitrobenzylidene)aniline with analogous Schiff bases:
Key Observations :
- Electronic Effects: The nitro group (-NO₂) in 4-nitrobenzylidene derivatives strongly withdraws electrons, increasing the electrophilicity of the imine bond compared to hydroxy (-OH) or methyl (-CH₃) substituents .
- Steric Effects: Bulky substituents like methoxy (-OCH₃) or bromo (-Br) may induce greater non-planarity between aromatic rings compared to smaller groups like fluoro (-F) .
- Dihedral Angles: In 4-fluoro-N-(4-hydroxybenzylidene)aniline, the dihedral angle between the benzene rings is 50.52°, indicating significant non-planarity due to steric and hydrogen-bonding interactions . Similar deviations are expected in nitro-substituted analogs but remain unquantified in the literature.
Key Observations :
- Solvent Dependency: Hydroxy- and nitro-substituted derivatives are typically synthesized in ethanol under reflux, whereas methyl-substituted analogs may employ transition-metal catalysts for higher yields .
- Crystallization: Slow evaporation of ethanol yields single crystals for X-ray analysis in hydroxy-substituted derivatives, a method applicable to nitro analogs .
Physical and Spectroscopic Properties
Key Observations :
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